3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride
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Overview
Description
3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride involves multiple steps. One common method includes the reaction of piperidine derivatives with isoindolinone intermediates under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biological pathways. This compound is known to affect pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with distinct biological activities .
Uniqueness
3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride is unique due to its specific structural features and the resulting biological activities. It offers a distinct profile of interactions with molecular targets, making it a valuable compound for drug development and scientific research .
Properties
Molecular Formula |
C18H22ClN3O3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O3.ClH/c22-16-4-3-15(17(23)20-16)21-10-13-9-12(1-2-14(13)18(21)24)11-5-7-19-8-6-11;/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23);1H |
InChI Key |
VYWXTDRMMJIBER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4.Cl |
Origin of Product |
United States |
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